2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14811816
InChI: InChI=1S/C20H21N3O4/c1-25-18-10-14-7-8-22(12-15(14)11-19(18)26-2)13-23-20(24)6-5-16(21-23)17-4-3-9-27-17/h3-6,9-11H,7-8,12-13H2,1-2H3
SMILES:
Molecular Formula: C20H21N3O4
Molecular Weight: 367.4 g/mol

2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one

CAS No.:

Cat. No.: VC14811816

Molecular Formula: C20H21N3O4

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one -

Specification

Molecular Formula C20H21N3O4
Molecular Weight 367.4 g/mol
IUPAC Name 2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-6-(furan-2-yl)pyridazin-3-one
Standard InChI InChI=1S/C20H21N3O4/c1-25-18-10-14-7-8-22(12-15(14)11-19(18)26-2)13-23-20(24)6-5-16(21-23)17-4-3-9-27-17/h3-6,9-11H,7-8,12-13H2,1-2H3
Standard InChI Key AEPHATKUHRABKK-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2CN(CCC2=C1)CN3C(=O)C=CC(=N3)C4=CC=CO4)OC

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one, reflects its hybrid architecture:

  • Pyridazinone core: A six-membered ring with two adjacent nitrogen atoms and a ketone group.

  • Dihydroisoquinoline moiety: A partially saturated isoquinoline derivative with methoxy groups at positions 6 and 7.

  • Furan substituent: A five-membered oxygen-containing heterocycle at position 6 of the pyridazinone ring .

Table 1: Key Chemical Data

PropertyValue/DescriptionSource
Molecular FormulaC₂₃H₂₅N₃O₄
Molecular Weight407.5 g/mol
SMILESCOC1=C(C=C2CN(CCC2=C1)COC3=NN(C(=O)C=C3)C4=CC=CO4)OC
CAS Registry Number1374531-50-6

Stereochemical Considerations

Synthesis and Reaction Pathways

Synthetic Strategies

The compound is synthesized via multi-step protocols involving:

  • Formation of the dihydroisoquinoline scaffold: Cyclization of phenethylamine derivatives with formaldehyde and subsequent methoxylation .

  • Pyridazinone ring construction: Condensation of hydrazine with diketone intermediates, followed by oxidation .

  • Furan incorporation: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the furan-2-yl group .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Dihydroisoquinoline formationPhenethylamine, formaldehyde, H₂SO₄, 80°C65–72
Pyridazinone cyclizationHydrazine hydrate, ethanol, reflux58–64
Furan couplingPd(PPh₃)₄, K₂CO₃, DMF, 100°C45–52

Key Challenges

  • Low yields in furan coupling: Attributed to steric hindrance from the dihydroisoquinoline group .

  • Purification difficulties: Requires column chromatography due to polar byproducts .

CompoundTargetIC₅₀/EC₅₀
Analog A (CDK2 inhibitor)Cyclin-dependent kinase 20.12 µM
Analog B (Antifungal)Candida albicans4.3 µM

Cardiovascular Effects

Pyridazinones are known vasodilators, acting via PDE3 inhibition or NO release. The methoxy groups may enhance solubility and tissue penetration .

Physicochemical Properties

Table 4: Physicochemical Profile

PropertyValueMethod/Source
LogP (octanol/water)2.8 ± 0.3Computational
Solubility (DMSO)25 mg/mLExperimental
pKa4.1 (pyridazinone NH)Prediction

ADME Profile

  • Absorption: High intestinal permeability (Caco-2 Papp: 12 × 10⁻⁶ cm/s) due to moderate LogP .

  • Metabolism: Hepatic oxidation via CYP3A4, with demethylation of methoxy groups as a major pathway .

  • Excretion: Renal (60%) and fecal (35%) elimination predicted .

Applications and Future Directions

  • Oncology: Preclinical studies needed to validate kinase inhibition.

  • Antimicrobials: Structure-activity relationship (SAR) optimization to enhance potency.

  • Chemical Probes: Utilize fluorescence labeling for target identification .

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